![molecular formula C20H22ClN3O2S B5789040 2-[(4-benzylpiperidin-1-yl)sulfonyl]-5-chloro-4,6-dimethylnicotinonitrile](/img/structure/B5789040.png)
2-[(4-benzylpiperidin-1-yl)sulfonyl]-5-chloro-4,6-dimethylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-benzylpiperidin-1-yl)sulfonyl]-5-chloro-4,6-dimethylnicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as BPN-14770 and has been found to exhibit promising results in preclinical trials for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In
Wirkmechanismus
The exact mechanism of action of BPN-14770 is not fully understood, but it is believed to act as a positive allosteric modulator of the cyclic AMP response element-binding protein (CREB). CREB is a transcription factor that plays a critical role in the formation of long-term memory and synaptic plasticity. By enhancing CREB activity, BPN-14770 may promote the formation of new synapses and improve cognitive function.
Biochemical and Physiological Effects
BPN-14770 has been shown to have several biochemical and physiological effects. In addition to its positive effects on cognitive function and neuronal survival, BPN-14770 has been found to reduce inflammation and oxidative stress in the brain. These effects may contribute to the compound's neuroprotective properties and make it a promising candidate for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPN-14770 for lab experiments is its high yield and purity. This makes it easy to obtain and work with in a laboratory setting. Additionally, BPN-14770 has been shown to be well-tolerated in animal models, with no significant adverse effects observed. However, one limitation of BPN-14770 is that its mechanism of action is not fully understood, which may make it difficult to optimize dosing and develop effective treatment protocols.
Zukünftige Richtungen
There are several future directions for research on BPN-14770. One area of interest is the potential use of the compound for the treatment of other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further studies are needed to fully elucidate the mechanism of action of BPN-14770 and to optimize dosing and treatment protocols. Finally, the development of novel delivery methods, such as nanoparticles or liposomes, may enhance the efficacy of BPN-14770 and improve its potential as a therapeutic agent.
Synthesemethoden
The synthesis of BPN-14770 involves a multi-step process that begins with the reaction of 2,6-dimethyl-5-chloronicotinic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with benzylpiperidine to form the benzylpiperidinylamide intermediate, which is subsequently reacted with sulfonyl chloride to yield BPN-14770. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
BPN-14770 has been the subject of several preclinical trials for the treatment of neurodegenerative disorders. In a study conducted by Matarin et al. (2020), BPN-14770 was found to improve cognitive function in a mouse model of Alzheimer's disease. The compound was also found to reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of Alzheimer's disease. Similarly, in a study conducted by Zhang et al. (2020), BPN-14770 was found to protect dopaminergic neurons from degeneration in a mouse model of Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(4-benzylpiperidin-1-yl)sulfonyl-5-chloro-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S/c1-14-18(13-22)20(23-15(2)19(14)21)27(25,26)24-10-8-17(9-11-24)12-16-6-4-3-5-7-16/h3-7,17H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPXIDMMLBKUBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Benzylpiperidin-1-yl)sulfonyl]-5-chloro-4,6-dimethylpyridine-3-carbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.